molecular formula C19H21NO3 B3126131 (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 331460-35-6

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate

Cat. No.: B3126131
CAS No.: 331460-35-6
M. Wt: 311.4 g/mol
InChI Key: RCROCMIVIAUODI-DEDYPNTBSA-N
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Description

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol.

Preparation Methods

The synthesis of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with (2-methoxyphenyl)methylideneamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate can be compared with similar compounds such as:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Properties

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)16-11-9-14(10-12-16)18(21)23-20-13-15-7-5-6-8-17(15)22-4/h5-13H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROCMIVIAUODI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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